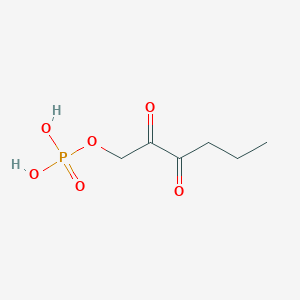
2,3-Diketo-1-phosphohexane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,3-Diketo-1-phosphohexane, also known as this compound, is a useful research compound. Its molecular formula is C6H11O6P and its molecular weight is 210.12 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Organophosphorus Compounds - Supplementary Records. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Chemical Properties and Structure
2,3-Diketo-1-phosphohexane is characterized by its diketone and phosphate functional groups, which contribute to its reactivity and interactions in biological systems. Its structural formula can be represented as follows:
- Molecular Formula : C6H11O6P
- IUPAC Name : this compound
Enzyme Substrate Studies
This compound has been utilized as a substrate in enzyme assays, particularly involving E1 enolase/phosphatase. Research indicates that this compound can be converted into aci-reductone through enzymatic reactions, providing insights into metabolic pathways involving ketones and phosphates .
Table 1: Summary of Enzyme Studies Involving this compound
Cardioprotective Effects
Research has shown that this compound may possess cardioprotective properties due to its ability to inhibit succinate dehydrogenase (SDH). This inhibition can lead to reduced production of reactive oxygen species (ROS) during ischemic events, suggesting a potential application in treating myocardial infarction .
Table 2: Cardioprotective Studies
| Study Reference | Model Used | Main Findings |
|---|---|---|
| Mouse model | Reduced myocardial infarction size through SDH inhibition. | |
| Isolated mitochondria | Improved mitochondrial function under oxidative stress conditions. |
Neuroprotection
Emerging studies suggest that this compound may also have neuroprotective effects. Its mechanism of action involves the modulation of metabolic pathways that protect neuronal cells from excitotoxicity and oxidative stress, making it a candidate for further research in neurodegenerative diseases such as Alzheimer's .
Drug Development
The compound's role as a prodrug is noteworthy; it can be hydrolyzed to release active metabolites that exhibit therapeutic effects. This property enhances its potential as a drug candidate for conditions requiring rapid delivery of protective agents against cellular stress .
Propiedades
Número CAS |
151169-48-1 |
|---|---|
Fórmula molecular |
C6H11O6P |
Peso molecular |
210.12 g/mol |
Nombre IUPAC |
2,3-dioxohexyl dihydrogen phosphate |
InChI |
InChI=1S/C6H11O6P/c1-2-3-5(7)6(8)4-12-13(9,10)11/h2-4H2,1H3,(H2,9,10,11) |
Clave InChI |
PGGSLYKMBFNJFV-UHFFFAOYSA-N |
SMILES |
CCCC(=O)C(=O)COP(=O)(O)O |
SMILES canónico |
CCCC(=O)C(=O)COP(=O)(O)O |
Key on ui other cas no. |
151169-48-1 |
Sinónimos |
2,3-diketo-1-phosphohexane 2,3-DKPH |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.















